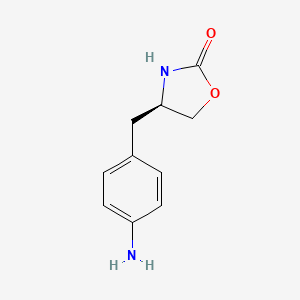

(R)-4-(4-Aminobenzyl)oxazolidin-2-one

描述

Significance of Chiral Heterocycles in Medicinal Chemistry and Materials Science

Chiral heterocycles, cyclic compounds containing at least one atom other than carbon within the ring and possessing a non-superimposable mirror image, are fundamental to the fields of medicinal chemistry and materials science. numberanalytics.com Their three-dimensional structure is critical in determining their biological and chemical properties. numberanalytics.com In medicinal chemistry, the chirality of a drug molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. mdpi.comresearchgate.netrsc.org More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug design. nih.gov The ability of these molecules to modify properties such as solubility, lipophilicity, and hydrogen bonding capacity makes them invaluable for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Overview of Oxazolidin-2-one Derivatives in Asymmetric Synthesis

Oxazolidin-2-one derivatives, often referred to as Evans' auxiliaries, are a prominent class of chiral auxiliaries used in asymmetric synthesis. rsc.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.orggoogle.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com

The utility of oxazolidin-2-ones in asymmetric synthesis stems from their ability to control the stereochemical outcome of a wide range of chemical transformations. These include aldol (B89426) additions, alkylations, acylations, and Diels-Alder reactions. sigmaaldrich.comorgsyn.org The rigid, bicyclic transition states formed during these reactions, dictated by the stereochemistry of the oxazolidinone auxiliary, effectively shield one face of the enolate, leading to the preferential formation of one diastereomer. This high level of stereocontrol is crucial for the synthesis of enantiomerically pure products. rsc.org

The development of efficient methods for the synthesis of chiral 2-oxazolidinones, such as the coupling of epoxides and isocyanates, continues to be an active area of research, driven by the demand for these valuable building blocks in pharmaceutical and chemical industries. nih.gov

Contextualizing (R)-4-(4-Aminobenzyl)oxazolidin-2-one within Chiral Building Blocks

This compound is a specific chiral building block that combines the key features of the oxazolidinone scaffold with a functionalized aminobenzyl group. This particular substitution pattern offers several advantages for synthetic chemists. The (R)-configuration at the 4-position predetermines the stereochemical outcome of subsequent reactions, making it a valuable tool for asymmetric synthesis.

The presence of the 4-aminobenzyl moiety introduces a versatile functional handle. The primary amine can be readily modified through a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. For instance, it can serve as a starting material for the synthesis of various bioactive molecules, including potential antimicrobial agents. chemimpex.com This dual functionality—a chiral directing group and a modifiable side chain—positions this compound as a highly useful intermediate in multi-step synthetic sequences. Its enantiomer, (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone, is also utilized as a starting material in the synthesis of compounds like the serotonin (B10506) receptor agonist zolmitriptan. sigmaaldrich.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.21 g/mol cymitquimica.com |

| Appearance | White, slightly yellow or orange crystalline powder chemimpex.com |

| CAS Number | 152305-23-2 sigmaaldrich.com |

| Chirality | (R) |

The strategic placement of the amino group on the benzyl (B1604629) ring provides a site for further chemical elaboration, enabling the synthesis of a diverse library of chiral compounds from a single, readily accessible building block. This versatility is a key attribute that makes this compound a valuable component in the synthetic chemist's toolbox.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4R)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAVSKJKDPLWBD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426808 | |

| Record name | (R)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262857-90-9 | |

| Record name | (R)-4-(4-Aminobenzyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-[(4-aminophenyl)methyl]-2-Oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of R 4 4 Aminobenzyl Oxazolidin 2 One

Reactivity of the Oxazolidinone Ring System

The oxazolidinone ring is a five-membered heterocyclic carbamate (B1207046) that is generally stable under many reaction conditions, which is a prerequisite for its widespread use as a chiral auxiliary. stackexchange.com The reactivity of the ring itself is centered on the nitrogen and carbonyl carbon. While the nitrogen can be readily acylated to form N-acyl oxazolidinones (a critical step for its use in stereocontrolled reactions discussed in section 3.3), the ring can also undergo cleavage or transformation under specific conditions.

For instance, the oxazolidinone ring can be susceptible to nucleophilic attack under basic conditions. In a base-induced self-condensation reaction of N-benzyloxazolidin-2-one, a related compound, treatment with a strong base like lithium diisopropylamide (LDA) resulted in the nucleophilic attack of an anion on a second molecule, leading to a ring-opening dimerization. nih.gov The infrared spectrum of the resulting product showed a new carbonyl stretch typical of an acyclic amide, alongside the original oxazolidinone carbonyl stretch, confirming the partial ring-opening. nih.gov This demonstrates that while robust, the oxazolidinone ring is not inert and can be opened by strong nucleophiles.

Reactions Involving the Primary Amine Moiety

The 4-aminobenzyl group contains a primary aromatic amine (-NH2) that exhibits reactivity characteristic of anilines. This site can be selectively functionalized, often by taking advantage of the differential reactivity between the aromatic amine and the less nucleophilic nitrogen of the oxazolidinone ring.

The primary amine of (R)-4-(4-aminobenzyl)oxazolidin-2-one is nucleophilic and can participate in standard amine chemistry. stackexchange.com Chemoselectivity between the primary aromatic amine and the secondary nitrogen of the oxazolidinone ring is a key consideration. Generally, anilines are more nucleophilic than the amide-like nitrogen of the carbamate ring system. However, the reaction conditions, particularly pH, can be manipulated to direct reactivity. Under acidic conditions, the primary amine is protonated to form an ammonium (B1175870) salt, which deactivates it towards electrophiles, potentially allowing for reactions elsewhere. epo.org

A prominent example of the primary amine's reactivity is its use in the synthesis of Zolmitriptan, a medication for migraines. epo.orgderpharmachemica.comgoogle.com In the first step of the synthesis, the primary amine of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is treated with a nitrite (B80452) (e.g., NaNO2) in strong acid (e.g., HCl) at low temperatures (0 to -5 °C) to form a diazonium salt. epo.orggoogle.com This diazonium intermediate is then reduced in situ to a hydrazine (B178648) derivative, which is a crucial precursor for the subsequent Fischer indole (B1671886) synthesis to form the core of the Zolmitriptan molecule. epo.orgderpharmachemica.comresearchgate.net This sequence highlights a key industrial transformation that selectively targets the primary amine without affecting the oxazolidinone ring.

While direct N-acylation of the primary amine is less documented in the context of its use as a chiral auxiliary (where acylation of the oxazolidinone nitrogen is desired), general principles of chemoselectivity apply. Reagents have been developed that are highly selective for acylating primary amines in the presence of secondary amines or other functional groups. researchgate.net

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is a fundamental transformation for primary amines. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone has been specifically cited as a starting material for the synthesis of Schiff base derived zinc metal complexes, highlighting a direct application of this reactivity. orientjchem.org

The formation of Schiff bases from aminophenyl compounds is a well-established process. researchgate.netnih.gov The reaction involves the nucleophilic attack of the amine onto the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the C=N double bond of the imine. These Schiff bases can be valuable intermediates themselves or the final target molecules with specific biological or chemical properties. researchgate.net In the case of amino acids, the formation of Schiff bases can be followed by an intramolecular cyclization to form more stable oxazolidin-5-one isomers, a process that can be catalyzed by metal ions.

Stereocontrolled Functionalization and Derivatization

The most prominent application of this compound and its parent structures is as a chiral auxiliary in asymmetric synthesis. By temporarily attaching this chiral molecule to a prochiral substrate, it can effectively direct the stereochemical outcome of a reaction. The first step in this process is the N-acylation of the oxazolidinone nitrogen with a carboxylic acid derivative (e.g., an acyl chloride) to form an N-acyl oxazolidinone. This imide is the active species in subsequent stereocontrolled reactions.

The N-acyl derivatives of oxazolidinones are powerful tools for the enantioselective synthesis of α-substituted carboxylic acids. derpharmachemica.comgoogle.com The process involves the deprotonation of the α-carbon of the acyl group to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide. The steric bulk of the substituent on the chiral auxiliary (the benzyl (B1604629) group at C4) blocks one face of the enolate, forcing the alkyl halide to approach from the opposite face, thus inducing high diastereoselectivity. researchgate.net

The enolates are typically formed using strong bases like lithium diisopropylamide (LDA) or through the use of Lewis acids such as titanium(IV) chloride. derpharmachemica.comresearchgate.net The choice of metal cation can influence reactivity and selectivity; for instance, sodium enolates have been shown to undergo alkylation at lower temperatures than lithium enolates, resulting in higher diastereoselectivities. After the alkylation step, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis) to yield the desired enantiomerically enriched α-substituted carboxylic acid, alcohol, or other derivatives, while the auxiliary itself can be recovered. researchgate.net

Table 1: Examples of Asymmetric Alkylation using N-Acyl Oxazolidinone Auxiliaries This table presents representative data for asymmetric alkylations using Evans-type auxiliaries, illustrating typical conditions and outcomes. The specific substrate is the N-acyl derivative of the oxazolidinone.

| N-Acyl Group | Electrophile (R-X) | Base/Conditions | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Propionyl | Benzyl bromide | LDA, THF, 0 °C | 94 | >99:1 |

| Propionyl | Methyl iodide | LDA, THF, 0 °C | 91 | 98:2 |

| Acetyl | Allyl iodide | NaHMDS, THF, -78 °C | 85 | 95:5 |

| Phenylacetyl | Isopropyl iodide | LDA, THF, 0 °C | 80 | >99:1 |

| Butyryl | Ethyl iodide | LDA, THF, 0 °C | 90 | 97:3 |

N-acyl oxazolidinones are also exceptionally effective in controlling stereochemistry during aldol (B89426) additions. The reaction involves the formation of a boron or titanium enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde. epo.orgepo.org The facial selectivity is again dictated by the chiral auxiliary, leading to the formation of either syn- or anti-aldol adducts with high levels of diastereoselectivity. epo.org

The geometry of the enolate (Z or E) is crucial for the stereochemical outcome and can be controlled by the choice of reagents. For example, the use of dialkylboron triflates typically generates (Z)-enolates, which, according to the Zimmerman-Traxler chair-like transition state model, lead to the formation of syn-aldol products. epo.org The reaction provides a reliable method for constructing complex acyclic molecules with multiple stereocenters. researchgate.net Following the reaction, the auxiliary can be removed to reveal the β-hydroxy acid, ester, or ketone.

Table 2: Examples of Diastereoselective Aldol Additions using N-Acyl Oxazolidinone Auxiliaries This table presents representative data for asymmetric aldol additions using Evans-type auxiliaries. The specific substrate is the N-acyl derivative of the oxazolidinone, which reacts with various aldehydes.

| N-Acyl Group | Aldehyde | Enolate Formation | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf, Et₃N | 82 | >99:1 |

| Propionyl | Benzaldehyde | Bu₂BOTf, Et₃N | 91 | >99:1 |

| Propionyl | Acetaldehyde | Bu₂BOTf, Et₃N | 75 | 97:3 |

| Acetyl | Benzaldehyde | TiCl₄, Et₃N | 85 | 94:6 |

| Bromoacetyl | Acetaldehyde | Bu₂BOTf, Et₃N | 67 | 95:5 (anti product via inversion) |

Stereoselective Halogenations, Hydroxylations, and Azide (B81097) Transfer Processes

A comprehensive review of available scientific literature reveals a notable absence of specific studies detailing the stereoselective halogenation, hydroxylation, or azide transfer processes directly involving this compound. While the oxazolidinone moiety is a well-established chiral auxiliary used to direct stereoselective reactions, and the aminobenzyl group presents multiple sites for functionalization, dedicated research on these specific transformations for this particular molecule is not prominently documented.

The inherent reactivity of the functional groups within this compound—namely the primary aromatic amine, the benzylic position, and the aromatic ring itself—suggests potential for such derivatizations. Aromatic amines can, for instance, be converted to aryl azides. General methodologies for the diazotransfer reaction on primary amines have been reported, utilizing reagents like triflyl azide (CF3SO2N3) or combinations such as tert-butyl nitrite with azidotrimethylsilane (B126382) for the synthesis of aromatic azides from their corresponding anilines. However, the application of these methods to this compound, and the stereochemical outcomes of such reactions, have not been specifically described.

Similarly, while stereoselective halogenations and hydroxylations are crucial transformations in synthetic chemistry, detailed research findings, including reaction conditions and stereoselectivities for these reactions on this compound, are not available in the reviewed literature.

Post-Synthesis Modification Strategies for Polymer Applications

The incorporation of specific functionalities into polymers via post-synthesis modification is a powerful strategy for creating advanced materials. The primary amine group on this compound makes it a potential candidate for grafting onto polymer backbones containing reactive groups such as esters, anhydrides, or epoxides.

Despite this potential, a survey of the scientific literature does not yield specific examples or detailed research on the use of this compound in post-synthesis modification of polymers. While there is extensive research on the functionalization of polymers, including the use of various amines for this purpose, studies specifically employing this chiral oxazolidinone derivative for such applications are not found. The development of polymers functionalized with this moiety could be of interest for applications in chiral chromatography or as templates for asymmetric synthesis, yet this remains an unexplored area of research based on the available information.

In a related context, a study has reported the use of the enantiomer, (S)-4-(4-aminobenzyl)-2(1H)-1,3-oxazolidinone, as a starting material for the synthesis of new amide, sulfonamide, and thiourea (B124793) derivatives with antimicrobial activity. nih.gov This highlights the reactivity of the amine group for derivatization, though not in the context of polymer modification. nih.gov

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis (IR and Raman)

The vibrational properties of (S)-4-(4-Aminobenzyl)oxazolidin-2-one have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.gov The experimental spectra were supported by theoretical calculations to provide a detailed assignment of the vibrational modes.

A study by Sethu et al. (2020) performed a comprehensive vibrational analysis. nih.govresearchgate.net The FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 3500–100 cm⁻¹ range. researchgate.net The assignments for some of the key vibrational frequencies are presented in the table below.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N-H stretching | 3452 | 3454 |

| C-H stretching (aromatic) | 3031 | 3061 |

| C-H stretching (aliphatic) | 2926, 2855 | 2927, 2856 |

| C=O stretching | 1751 | 1753 |

| C=C stretching (aromatic) | 1620, 1518 | 1622, 1520 |

| C-N stretching | 1318 | 1320 |

| C-O-C stretching | 1238 | 1240 |

| This table is interactive. You can sort and filter the data. |

Theoretical calculations for the vibrational frequencies were carried out using Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set. nih.govresearchgate.net The computed vibrational frequencies were scaled to correct for anharmonicity and the limitations of the theoretical model. The scaled theoretical frequencies showed good agreement with the experimental observations, aiding in the precise assignment of the vibrational modes. researchgate.net

Electronic Spectroscopy (UV-Visible)

The electronic absorption spectrum of (S)-4-(4-Aminobenzyl)oxazolidin-2-one was analyzed using UV-Visible spectroscopy. researchgate.net The experimental spectrum was compared with a theoretical spectrum generated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This comparison helps in understanding the electronic transitions within the molecule. The analysis indicated an excellent correlation between the experimental and simulated UV spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H and ¹³C NMR spectra were recorded at room temperature to elucidate the chemical structure of (S)-4-(4-Aminobenzyl)oxazolidin-2-one. nih.gov The observed chemical shifts provide information about the electronic environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Aromatic Protons: 6.56-7.01 | Aromatic Carbons: 114.13, 128.47, 130.12, 147.89 |

| NH₂ Protons: 4.94 | Carbonyl Carbon: 158.0 (approx.) |

| CH₂ (benzyl) Protons: 2.70-2.85 | CH (oxazolidinone ring): 55.0 (approx.) |

| CH (oxazolidinone ring) Proton: 4.20 (approx.) | CH₂ (benzyl): 40.0 (approx.) |

| CH₂ (oxazolidinone ring) Protons: 4.05-4.40 | CH₂ (oxazolidinone ring): 68.0 (approx.) |

| This table is interactive. You can sort and filter the data. | |

| Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The values presented are approximate based on typical spectra for similar structures. rsc.org |

Advanced density functional theory calculations were used to support the experimental ¹H and ¹³C NMR studies. nih.gov Theoretical spectrograms for both ¹H and ¹³C NMR were constructed and compared with the experimental spectra, showing a good correlation. researchgate.net This comparison aids in the definitive assignment of the NMR signals to the specific nuclei in the molecule.

X-ray Crystallographic Analysis for Experimental Geometry Determination

The precise three-dimensional arrangement of atoms in the crystal lattice of (S)-4-(4-Aminobenzyl)oxazolidin-2-one was determined by single-crystal X-ray diffraction (XRD). nih.govresearchgate.net This technique provides accurate bond lengths, bond angles, and torsion angles, defining the molecule's experimental geometry.

The geometrical parameters obtained from the X-ray diffraction analysis were compared with those calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net The optimized geometrical parameters were found to be in satisfactory agreement with the experimental values. researchgate.net This validation confirms that the theoretical model provides a reliable representation of the molecular structure.

Computational Chemistry Studies on R 4 4 Aminobenzyl Oxazolidin 2 One

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully employed to study the geometry, vibrational spectra, and electronic properties of the enantiomeric form, (S)-4-(4-Aminobenzyl)oxazolidin-2-one. researchgate.netnih.gov These theoretical findings are directly applicable to the (R)-enantiomer as enantiomers possess identical physical and chemical properties in an achiral environment. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++g(d,p) basis set to perform these calculations. researchgate.netnih.gov This level of theory has been shown to provide results that are in satisfactory agreement with experimental data obtained from X-ray diffraction (XRD), FT-IR, and FT-Raman spectroscopy. researchgate.netnih.gov

The first step in computational analysis is typically geometry optimization, where the molecule's lowest energy structure is determined. For the title compound, the optimized geometrical parameters calculated via DFT show good agreement with experimental values derived from single-crystal X-ray diffraction. researchgate.netnih.gov This correlation between theoretical and experimental data validates the computational method used.

The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. For instance, a decrease in certain C-N bond lengths can indicate electron delocalization across that region of the molecule. researchgate.net

Below is a table comparing selected experimental and calculated geometric parameters for the molecule.

| Parameter | Bond/Angle | Experimental (XRD) | Calculated (DFT/B3LYP) |

|---|---|---|---|

| Bond Length (Å) | O1-C2 | 1.355 | 1.366 |

| Bond Length (Å) | N3-C2 | 1.343 | 1.378 |

| Bond Length (Å) | N3-C4 | 1.465 | 1.461 |

| Bond Length (Å) | C4-C5 | 1.520 | 1.527 |

| Bond Length (Å) | C7-C12 | 1.393 | 1.401 |

| Bond Angle (°) | O1-C2-N3 | 109.1 | 109.2 |

| Bond Angle (°) | C2-N3-C4 | 112.5 | 112.4 |

| Bond Angle (°) | N3-C4-C5 | 103.3 | 103.5 |

Vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. nih.gov To account for this, the computed frequencies are scaled using appropriate scaling factors, which improves the correspondence with experimental observations. researchgate.netnih.gov

For (S)-4-(4-Aminobenzyl)oxazolidin-2-one, the scaled vibrational frequencies calculated at the B3LYP/6-311++g(d,p) level show good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for the confident assignment of vibrational modes to specific functional groups within the molecule.

The table below presents a selection of calculated (scaled) and experimental vibrational frequencies and their assignments.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| N-H str (amine) | 3418 | 3415 | 3417 |

| N-H str (oxazolidinone) | 3335 | 3330 | 3331 |

| C-H str (aromatic) | 3055 | 3050 | 3055 |

| C=O str | 1735 | 1730 | 1733 |

| C-N str | 1228 | 1225 | 1228 |

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT calculations provide valuable insights into the electronic structure through the analysis of frontier molecular orbitals and the molecular electrostatic potential. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it is more readily able to have its electron distribution modified. nih.gov For the title compound, the HOMO is primarily localized on the aminobenzyl moiety, while the LUMO is distributed over the oxazolidinone ring. This distribution suggests that the aminobenzyl group is the primary site for electrophilic attack, while the oxazolidinone ring is the likely site for nucleophilic attack. The calculated energy gap provides a quantitative measure of the molecule's electronic stability. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.45 |

| LUMO Energy | -0.58 |

| Energy Gap (ΔE) | 4.87 |

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. nih.gov It is used to predict the reactive sites for electrophilic and nucleophilic attacks. nih.gov The different colors on the MESP surface correspond to different values of electrostatic potential.

Red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green regions represent neutral or zero potential.

In the MESP map of (R)-4-(4-Aminobenzyl)oxazolidin-2-one, the negative potential (red) is concentrated around the electronegative oxygen atoms of the carbonyl group and the nitrogen of the amino group. The positive potential (blue) is located around the hydrogen atoms, particularly the N-H protons of the amine and oxazolidinone ring. researchgate.net This mapping provides a clear illustration of the molecule's reactivity patterns. nih.gov

Electronic Structure Analysis

Intermolecular Interaction Analysis

To understand how molecules are arranged in the solid state and the forces that govern their packing, intermolecular interactions are studied. Hirshfeld surface analysis is a powerful computational tool used for this purpose. researchgate.net It allows for the visualization and quantification of various intermolecular contacts within a crystal.

For the title compound, Hirshfeld analysis reveals the presence of significant intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure. researchgate.net The analysis can distinguish and quantify different types of interactions, such as H···H, O···H, and C···H contacts, providing a detailed fingerprint of the crystal packing environment. This information is vital for understanding the physical properties of the crystalline solid.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. For the enantiomer, (S)-4-(4-aminobenzyl)oxazolidin-2-one, this analysis has been employed to understand the forces governing its crystal packing. nih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding pro-crystal.

The analysis reveals the nature and extent of various intermolecular contacts. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of significant intermolecular interactions can be identified. Red spots on the dnorm map indicate close contacts, which are typically hydrogen bonds, while blue regions represent weaker or longer-range interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots show the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus. The key interactions identified for the molecular crystal are:

H···H Interactions: These are the most abundant interactions, reflecting the prevalence of hydrogen atoms on the molecular surface.

O···H/H···O Interactions: These represent significant hydrogen bonding interactions, which are crucial for the stability of the crystal structure.

The detailed study of these interactions helps in understanding the supramolecular architecture and stability of the crystalline solid. nih.gov

Theoretical Support for Spectroscopic Observations

Computational methods are invaluable for interpreting and confirming experimental spectroscopic data. Theoretical calculations, particularly using DFT with the B3LYP exchange-correlation functional and the 6-311++G(d,p) basis set, have been successfully used to simulate the vibrational (FT-IR and FT-Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Vis) spectra of the molecule. nih.govresearchgate.net

The process involves optimizing the molecular geometry to find the lowest energy conformation and then calculating the spectroscopic properties for that structure.

Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated and then scaled using appropriate scaling factors to correct for approximations in the computational method and anharmonicity. The scaled theoretical frequencies show good agreement with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes of the molecule. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical calculations provide strong support for the experimental NMR data, aiding in the precise assignment of signals to specific protons and carbon atoms in the molecule. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculated electronic transitions can be compared with the experimental spectrum to understand the electronic structure of the molecule, including the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

By constructing theoretical spectrograms that closely match the experimental ones, computational chemistry provides a robust validation of the experimental findings and a deeper understanding of the molecular structure and properties of this compound. nih.gov

Applications of R 4 4 Aminobenzyl Oxazolidin 2 One As a Chiral Intermediate and Building Block

Role in Asymmetric Synthesis as a Chiral Auxiliary

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are a cornerstone of modern asymmetric synthesis. rsc.orgnih.gov They are employed to transfer stereochemical information to a prochiral substrate, enabling the formation of a desired enantiomer with high selectivity. rsc.org The phenylalaninederived oxazolidinone, a close structural relative of (R)-4-(4-Aminobenzyl)oxazolidin-2-one, is noted for being a crystalline solid that is easily purified and possesses a UV chromophore, which simplifies analysis by TLC or HPLC. orgsyn.org These auxiliaries are effective in a wide range of C-C bond-forming reactions, including aldol (B89426) additions, alkylations, and Michael additions. orgsyn.orgresearchgate.net

Control of Stereoselectivity in α and β Positions

The oxazolidinone auxiliary provides a powerful method for controlling stereochemistry at positions alpha and beta to a carbonyl group. When the auxiliary is N-acylated, the carbonyl group of the acyl chain is held in a specific conformation relative to the chiral ring. This conformation, influenced by the substituent at the C4 position of the oxazolidinone (the benzyl (B1604629) group in this case), blocks one face of the enolate derived from the acyl group.

This steric hindrance directs incoming electrophiles to the opposite face of the enolate, thereby controlling the stereochemistry of the newly formed bond. For example, in asymmetric alkylation reactions, the enolates of N-acyl oxazolidinones react with electrophiles to yield products with very high diastereoselectivity. rsc.orgorgsyn.org Similarly, in aldol reactions, the geometry of the enolate (Z- or E-) can be controlled, which in turn determines the syn- or anti-relationship of the resulting α-methyl and β-hydroxyl groups. researchgate.net This methodology has been successfully applied to the synthesis of various natural products. rsc.org

Table 1: Examples of Stereoselective Reactions Using Oxazolidinone Auxiliaries

| Reaction Type | Key Feature | Outcome |

|---|---|---|

| Alkylation | Diastereoselective alkylation of enolates. rsc.org | Formation of chiral carboxylic acids and other structures with high enantiomeric purity. rsc.org |

| Aldol Reaction | Control over syn- and anti-adducts via Lewis acid choice. researchgate.net | Synthesis of specific diastereomers of β-hydroxy carbonyl compounds. nih.gov |

| Halogenation | Asymmetric halogenation of N-acyl oxazolidinones. orgsyn.org | Creation of chiral α-halo carbonyl compounds. |

Methodologies for Chiral Auxiliary Removal and Product Isolation

A critical advantage of chiral auxiliaries is that they can be removed after the key stereoselective transformation and often recovered for reuse. sigmaaldrich.com The N-acyl bond is susceptible to cleavage under various conditions, allowing for the isolation of the desired chiral product, such as a carboxylic acid, ester, alcohol, or amide.

Common methods for removing the oxazolidinone auxiliary include:

Hydrolysis: Treatment with reagents like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) cleaves the auxiliary to yield the corresponding carboxylic acid.

Reductive Cleavage: Using reducing agents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding chiral alcohol. google.com

Transesterification: Reaction with alkoxides, like sodium methoxide (B1231860) (NaOMe), produces the methyl ester of the chiral product.

Conversion to Weinreb Amides: Reaction with N,O-dimethylhydroxylamine hydrochloride and a base provides a Weinreb amide, which is a versatile intermediate for synthesizing ketones.

Precursor to Complex Molecular Architectures

Beyond its role as a transient director of stereochemistry, the core structure of this compound serves as a permanent part of the final molecular target. sigmaaldrich.com The primary amine on the phenyl ring provides a reactive handle for elaboration, allowing the molecule to be incorporated into more complex structures. sigmaaldrich.comgoogle.com

Synthesis of Serotonin (B10506) Receptor Agonists (e.g., Zolmitriptan)

The enantiomer, (S)-4-(4-Aminobenzyl)oxazolidin-2-one, is a key starting material for the synthesis of Zolmitriptan, an important drug for treating migraine headaches. sigmaaldrich.comderpharmachemica.comdrugbank.com Zolmitriptan is a serotonin receptor agonist, and its chemical name is (S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one, highlighting that the oxazolidinone moiety is retained in the final drug structure. drugbank.com

The synthesis involves a multi-step process:

Diazotization: The primary aromatic amine of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is converted into a diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. derpharmachemica.com

Reduction: The diazonium salt is then reduced, for example with stannous chloride, to form the corresponding hydrazine (B178648) salt. derpharmachemica.com

Fischer Indole (B1671886) Synthesis: The hydrazine intermediate is reacted with 4,4-dimethoxy-N,N-dimethylbutanamine in a Fischer indole synthesis. derpharmachemica.com This reaction constructs the indole ring system, leading to the formation of Zolmitriptan. derpharmachemica.com

This synthetic route provides a commercially viable process for producing pure Zolmitriptan without the need for column chromatography for the key intermediates. derpharmachemica.com

Development of Oxazolidinone-Derived 2-Azetidinones as Metal Cation Sensors

Research has shown that (S)-4-(4-Aminobenzyl)oxazolidin-2-one can be used as a precursor to synthesize novel 2-azetidinones that function as luminescent sensors for divalent metal cations. sigmaaldrich.commedsci.cn The synthesis involves modifying the aminobenzyl portion of the molecule. These derived compounds have demonstrated potential for detecting specific metal ions through changes in their fluorescence properties. medsci.cn This application showcases the utility of the aminobenzyl-oxazolidinone scaffold in creating functional materials for analytical chemistry. medsci.cn

Formation of Schiff Base Derived Zinc Metal Complexes

The primary amine group of this compound can react with aldehydes or ketones to form Schiff bases (imines). These Schiff bases can then act as ligands, coordinating with metal ions to form metal complexes. sigmaaldrich.com Specifically, this compound has been identified as a starting material for creating Schiff base derived zinc metal complexes of biological importance. sigmaaldrich.com Schiff bases and their metal complexes are a significant class of compounds with a wide range of applications, including in medicinal chemistry and as catalysts. nih.govnih.gov The coordination of zinc(II) with such ligands often results in complexes with specific geometries, such as tetrahedral, which can exhibit biological activity, including antimicrobial properties. nih.govnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (S)-4-(4-Aminobenzyl)oxazolidin-2-one |

| (S)-phenylalanol |

| 1,2-diphenyl-1,2-ethanediamine |

| 2-azetidinone |

| 4,4-dimethoxy-N,N-dimethylbutanamine |

| 4-n-alkoxy-2-hydroxy benzaldehyde |

| Lithium aluminum hydride |

| Lithium borohydride |

| Lithium hydroxide |

| N,O-dimethylhydroxylamine hydrochloride |

| Schiff Base |

| Sodium hydroxide |

| Sodium methoxide |

| Sodium nitrite |

| Stannous chloride |

| Urea (B33335) |

| Weinreb amide |

| Zinc |

Development of Lead Compounds for Enzyme Inhibition Research (e.g., Aromatase Inhibition in vitro)

The oxazolidinone ring system is a key pharmacophore in the design of various therapeutic agents. In the context of enzyme inhibition, chiral oxazolidinones serve as valuable scaffolds for developing lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.

The development of inhibitors for enzymes like aromatase is a critical area of research, particularly for therapies targeting hormone-dependent cancers. nih.gov Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis from androgens. nih.govmdpi.com Inhibiting this enzyme reduces estrogen levels, which is a key therapeutic strategy for estrogen-receptor-positive breast cancer. nih.gov Non-steroidal aromatase inhibitors typically interact reversibly with the enzyme's active site. nih.govmdpi.com

While the broader class of chiral oxazolidinones is important, research specifically highlights the enantiomer (S)-4-(4-Aminobenzyl)-2-(1H)-oxazolidinone as a novel inhibitor of the cytochrome P-450 enzyme aromatase. sigmaaldrich.comnih.gov The (S)-enantiomer is noted for its potential application in biochemical research related to enzyme activity and as a starting material for various bioactive molecules. sigmaaldrich.com

Detailed research findings on the specific inhibitory activity of This compound against aromatase are not prominently available in the reviewed literature. Its primary role may be as a chiral precursor or intermediate in the synthesis of more complex molecules, where the specific stereochemistry of the (R)-enantiomer is required to achieve a desired final product with specific biological activity. The development of lead compounds often involves screening libraries of related structures, and while the oxazolidinone core is significant, the biological activity is highly dependent on the specific stereoisomer and its substituents.

Building Block for Functional Copolymers

Functional copolymers are macromolecules composed of two or more different monomeric units, where at least one type of monomer possesses a reactive functional group. These groups allow for further chemical modifications. While this compound possesses a reactive primary amine group suitable for chemical linkage, its direct application as a monomer or building block in the specific polymerization techniques outlined below is not documented in the available research. The following sections describe these polymerization methods in general terms, as no specific examples involving this compound have been identified.

Reversible Deactivation Radical Polymerization (RDRP) methods are powerful techniques for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.orgmcgill.ca These methods, which include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between a small population of active, propagating radical chains and a large population of dormant species. wikipedia.orgresearchgate.net This reversible activation and deactivation process allows for controlled chain growth.

For a compound to be used as a monomer in RDRP, it typically must contain a polymerizable group, such as a vinyl or other unsaturated bond. This compound does not inherently possess such a group and would require chemical modification to be rendered polymerizable. Research has been conducted on the RDRP of other oxazolidinone-containing monomers, such as 4,4-dimethyl-5-methyleneoxazolidin-2-one, to create copolymers with pendant oxazolidinone groups. rsc.org However, literature specifically detailing the use of this compound in reversible deactivation radical copolymerization is not available.

Post-polymerization modification is a versatile strategy for synthesizing functional polymers. This approach involves first creating a polymer backbone with reactive "handles" and then introducing functional molecules to these handles in a subsequent step. nih.govnih.gov This allows for the creation of a wide range of materials from a single parent polymer. nih.gov

Stimuli-responsive materials, often called "smart" polymers, are materials that undergo significant changes in their properties in response to small external triggers like temperature, pH, or light. rsc.orgnih.govmdpi.com The primary amine group on this compound makes it a candidate for post-polymerization modification, where it could be grafted onto a polymer backbone containing reactive groups like active esters or azlactones. nih.gov Such a modification could impart specific properties to the final material. However, there is no specific research found that documents the use of this compound in post-polymerization modifications to create stimuli-responsive materials.

Future Research Directions and Synthetic Challenges

Exploration of Novel Asymmetric Synthetic Routes

The primary challenge in synthesizing (R)-4-(4-Aminobenzyl)oxazolidin-2-one lies in the efficient and highly stereoselective installation of the C4 stereocenter. While classical methods exist, future research will gravitate towards more sophisticated and atom-economical asymmetric strategies.

One promising avenue is the use of biocatalysis . The chemoenzymatic synthesis of chiral 1,2-amino alcohols, which are direct precursors to the oxazolidinone ring, is a key area of development. For instance, the dynamic kinetic resolution of racemic amino alcohols or the asymmetric amination of epoxides using engineered enzymes can provide the desired (R)-configured precursor with high enantiopurity.

| Potential Asymmetric Route | Key Research Focus | Anticipated Advantage |

| Biocatalytic Resolution | Development of robust enzymes (e.g., lipases, proteases) for kinetic resolution of precursor amino alcohols. | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. |

| Asymmetric Epoxide Aminolysis | Engineering of aminolyase enzymes or development of chiral Lewis acid catalysts for the ring-opening of a terminal epoxide with ammonia (B1221849) or a protected amine. | Direct installation of the amino and hydroxyl groups with stereocontrol. |

| Asymmetric Hydrogenation | Design of novel chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for the hydrogenation of a suitable enamide or enamine precursor. | High turnover numbers, operational simplicity, and potential for large-scale synthesis. |

Broadening the Scope of Derivatization Reactions

The this compound molecule possesses three primary sites for derivatization: the primary aromatic amine, the secondary amine within the oxazolidinone ring (N3), and the C5 methylene (B1212753) group. Future work will concentrate on achieving selective functionalization to build a diverse library of analogs.

Selective N-Functionalization: A key challenge is the selective derivatization of either the exocyclic primary amine or the endocyclic secondary amine.

Derivatization of the Primary Aromatic Amine: Research will focus on chemoselective reactions such as directed acylation, sulfonylation, or reductive amination that favor the more nucleophilic aromatic amine. Orthogonal protecting group strategies will be essential to achieve this selectivity.

Derivatization of the Oxazolidinone Nitrogen (N3): Significant progress has been made in the copper-catalyzed N-arylation of oxazolidinones. Future work will aim to expand this methodology to include a wider range of coupling partners under even milder conditions. A recent study highlighted the use of N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as a highly effective ligand for the Cu-catalyzed N-arylation of oxazolidinones at room temperature, which tolerates a wide variety of functional groups. This method's ability to work under mild conditions makes it a valuable tool for future derivatization efforts.

| Reaction Type | Target Site | Reagents & Conditions | Research Goal |

| N-Arylation | Oxazolidinone N-H | Aryl Iodides, CuI, BPMO ligand, t-BuOK, DMSO, Room Temp | Expanding substrate scope to electron-deficient and sterically hindered aryl partners. |

| N-Acylation | Aromatic NH₂ | Acid Chlorides, Pyridine, 0°C to RT | Development of enzyme-catalyzed acylation for improved selectivity and green credentials. |

| Sulfonylation | Aromatic NH₂ | Sulfonyl Chlorides, Et₃N, CH₂Cl₂ | Exploration of novel sulfonylating agents for unique biological or material properties. |

| Reductive Amination | Aromatic NH₂ | Aldehydes/Ketones, NaBH(OAc)₃ | Access to complex secondary and tertiary amine derivatives for pharmaceutical screening. |

Advanced Computational Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is set to become an indispensable tool in optimizing the synthesis and predicting the reactivity of this compound derivatives.

Future research will employ computational models to:

Elucidate Reaction Mechanisms: Modeling the transition states of key synthetic steps, such as the asymmetric ring-opening of an epoxide or the cyclization to form the oxazolidinone core, can reveal the origins of stereoselectivity. This understanding allows for the rational design of more effective catalysts and reaction conditions.

Predict Reactivity and Selectivity: Computational studies can predict the most likely site of reaction (e.g., aromatic amine vs. oxazolidinone nitrogen) under various conditions, guiding experimental efforts and reducing trial-and-error synthesis.

Design Novel Catalysts: By modeling the interaction between a substrate and a catalyst's active site, researchers can design new chiral ligands or organocatalysts with enhanced performance for the asymmetric synthesis of the target molecule.

| Computational Goal | Modeling Technique | Predicted Parameter | Potential Impact |

| Origin of Enantioselectivity | DFT Transition State Analysis | Energy barriers (ΔG‡) for (R) vs. (S) product formation | Rational design of catalysts with higher enantiomeric excess. |

| Site-Selectivity Prediction | Calculation of Fukui indices or electrostatic potential maps | Identification of the most nucleophilic/electrophilic centers | Guidance for selective derivatization without protecting groups. |

| Catalyst-Substrate Interaction | Molecular Docking and Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding energies and transition state geometries | In-silico screening of virtual catalyst libraries to identify top performers. |

Development of Green Chemistry Approaches for Production

Shifting the production of this compound towards more sustainable methods is a critical future direction. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

A key green strategy involves starting from a different precursor, such as (R)-4-(4-nitrobenzyl)oxazolidin-2-one . The final step would then be the reduction of the nitro group. Future research will focus on replacing traditional, often harsh, reducing agents (e.g., SnCl₂ or high-pressure catalytic hydrogenation) with greener alternatives. Catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source, or enzymatic reduction using nitroreductases, are highly promising avenues.

| Green Approach | Conventional Method | Proposed Green Alternative | Key Advantage |

| Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C (high pressure) | Catalytic Transfer Hydrogenation (e.g., with Ru-catalyst, formic acid) or Biocatalytic Reduction (Nitroreductase) | Avoids toxic metal waste and high-pressure equipment; uses renewable reductants. |

| Solvent Selection | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., 2-Methyltetrahydrofuran, Cyrene) or water | Reduced environmental impact and improved worker safety. |

| Process Technology | Batch Synthesis | Continuous Flow Synthesis | Enhanced safety, better process control, potential for higher yields, and easier scale-up. |

Expanding Applications in Specialized Fields (e.g., Optoelectronics, Advanced Materials)

While oxazolidinones are well-established in medicinal chemistry, the unique chiral structure of this compound makes it an intriguing candidate for materials science. The use of chiral molecules in optoelectronics is a burgeoning but still underexplored field.

Future research will investigate the incorporation of this chiral scaffold into:

Chiral Polymers: The derivatization of the primary amine allows for its incorporation into polymer backbones (e.g., polyamides, polyimides) or as a pendant group. The resulting chiral polymers could have applications in chiral chromatography or as materials with unique chiroptical properties, such as high circular dichroism.

Liquid Crystals: Chiral molecules are often used as dopants to induce helical twisting in liquid crystal phases, which is essential for many display technologies. The rigid structure of the oxazolidinone and the potential for derivatization make it a candidate for creating novel chiral dopants.

Organic Electronics: The combination of chirality and a conjugated system (the aminobenzyl group) offers potential for applications in chiral optoelectronics. Research could explore how films of these molecules or their derivatives interact with circularly polarized light, which is relevant for developing advanced sensors or spintronic devices.

| Application Area | Target Material | Key Property to Investigate | Potential Function |

| Advanced Polymers | Polyamides/Polyimides containing the chiral unit | Glass Transition Temperature (Tg), Mechanical Strength, Chiral Recognition Ability | Stationary phase for chiral HPLC, stimuli-responsive materials. |

| Optoelectronics | Thin films of derivatized molecules | Circular Dichroism (CD), Circularly Polarized Luminescence (CPL) | Components for 3D displays, security inks, and spintronic devices. |

| Liquid Crystals | Chiral Dopants in a Nematic Host | Helical Twisting Power (HTP) | Inducing ferroelectric or cholesteric phases for fast-switching displays and sensors. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-4-(4-Aminobenzyl)oxazolidin-2-one, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized from chiral precursors like L-tyrosinol via a multi-step route involving hydroxybenzyl intermediates. For example, (S)-4-(4-hydroxybenzyl)oxazolidin-2-one was synthesized and linked to polymeric resins for solid-phase applications . Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis, such as iridium-catalyzed allylic amination, which ensures regio- and stereospecificity . HPLC or chiral column chromatography is recommended for purity verification.

Q. How should researchers characterize this compound using spectroscopic and computational methods?

- Methodology : Combine experimental techniques (IR, Raman, UV-Vis, NMR) with density functional theory (DFT) calculations. For instance, hybrid B3LYP/6-311++G(d,p) basis sets have been used to correlate experimental vibrational spectra with computed values for the (S)-enantiomer . Assign peaks by matching experimental NMR chemical shifts (e.g., H and C) to DFT-derived predictions, ensuring solvent effects are accounted for in simulations.

Q. What safety protocols are critical when handling this compound?

- Methodology : Refer to safety data sheets (SDS) indicating hazards (e.g., skin/eye irritation ). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in airtight containers under inert gas (e.g., N) to prevent degradation. Emergency procedures include rinsing exposed areas with water and consulting SDS for first-aid measures .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data for oxazolidinone derivatives be resolved?

- Methodology : If vibrational spectra or NMR shifts deviate from DFT predictions, check for solvent interactions, anharmonic effects, or basis set limitations. For example, B3LYP/6-311++G(d,p) may underestimate steric effects in crowded conformers. Adjust computational parameters or employ higher-level methods (e.g., MP2 or CCSD(T)) for critical regions . Experimental validation via X-ray crystallography can resolve ambiguities .

Q. What strategies optimize the use of this compound as a chiral synthon in peptidomimetic design?

- Methodology : Protect the amine group with non-carbonyl-based groups (e.g., dibenzyl) to avoid undesired side reactions during coupling. For example, tert-butyloxycarbonyl (Boc) protection of oxazolidinone nitrogen failed during hydrolysis attempts, necessitating alternative protecting groups . Use Mitsunobu or peptide coupling reactions to introduce side chains while preserving stereochemistry .

Q. How does stereochemistry influence the biological or material properties of oxazolidinone derivatives?

- Methodology : Compare enantiomers via bioactivity assays or crystallography. The (R)-configuration may exhibit distinct hydrogen-bonding patterns or receptor interactions compared to the (S)-form. For instance, (S)-4-(4-Aminobenzyl)oxazolidin-2-one showed specific electronic transitions in UV-Vis studies, suggesting chirality-dependent optical properties . Stereochemical effects on pharmacokinetics can be probed using molecular docking or MD simulations.

Q. What challenges arise in determining the absolute configuration of oxazolidinone derivatives via X-ray crystallography?

- Methodology : Use heavy-atom derivatives (e.g., bromine) or resonant scattering for phase determination. For example, single-crystal XRD of 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one achieved an R factor of 0.043 by refining against high-resolution data . Address twinning or disorder by collecting data at low temperature (e.g., 100 K) and using software like SHELXL for refinement .

Q. How can computational modeling guide the design of oxazolidinone-based inhibitors or catalysts?

- Methodology : Perform DFT-based transition-state analysis to predict reaction pathways. For example, Pd/C-catalyzed hydrogenation of oxazolidinones was studied to optimize conditions for ring-opening or rearrangement . Molecular dynamics (MD) simulations can assess binding affinity in enzyme-inhibitor complexes, focusing on hydrogen-bonding interactions with the oxazolidinone core.

Data Contradiction Analysis

Q. When experimental spectral data conflicts with computational predictions, what systematic steps should researchers take?

- Methodology :

Verify sample purity (HPLC, melting point).

Re-examine computational inputs (solvent model, conformation sampling).

Compare with literature: For example, B3LYP/6-311++G(d,p) successfully predicted IR bands for the (S)-enantiomer but may fail for flexible substituents .

Explore alternative functionals (e.g., M06-2X for non-covalent interactions).

Conduct variable-temperature NMR to detect dynamic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。